molecular formula C8H9N5 B1444369 5-methanehydrazonoyl-1H-indazol-3-amine CAS No. 1312142-38-3

5-methanehydrazonoyl-1H-indazol-3-amine

Cat. No.: B1444369
CAS No.: 1312142-38-3
M. Wt: 175.19 g/mol
InChI Key: KAETZMKTYPAXNE-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methanehydrazonoyl-1H-indazol-3-amine ( 1312142-38-3) is a chemical compound with the molecular formula C8H9N5 and a molecular weight of 175.20 g/mol . It is offered as a high-purity material for research and development purposes. This compound belongs to the class of indazole derivatives, a scaffold of significant interest in medicinal chemistry. Indazole cores, such as 1H-indazol-3-amine, are recognized as effective hinge-binding fragments in the design of kinase inhibitors . Researchers are actively exploring various 3,5-disubstituted indazole derivatives for their potential biological activities, including antitumor properties . Some indazole-based molecules have been shown to affect apoptosis and the cell cycle, potentially by inhibiting Bcl-2 family members and the p53/MDM2 pathway . Other research into 1H-indazol-3-amine derivatives has identified potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), a recognized target for cancer therapy . As such, this compound serves as a valuable building block for the synthesis of novel compounds in drug discovery efforts. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

5-[(E)-hydrazinylidenemethyl]-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-8-6-3-5(4-11-10)1-2-7(6)12-13-8/h1-4H,10H2,(H3,9,12,13)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAETZMKTYPAXNE-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=NN)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1/C=N/N)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation from 5-Bromo-2-fluorobenzonitrile

  • Procedure: Hydrazine hydrate is added to 5-bromo-2-fluorobenzonitrile in ethanol, and the mixture is heated to approximately 95–100°C overnight.
  • Outcome: Formation of 5-bromo-1H-indazol-3-amine with a high yield (~99.5%).
  • Workup: Dilution with ethyl acetate, washing with water, filtration of precipitated product, and trituration with methanol.
  • Analytical Data: Confirmed by 1H NMR and MS (m/z 213 for M+1).

This method exemplifies a straightforward hydrazine-mediated cyclization under reflux conditions, yielding the indazol-3-amine core with a bromine substituent at the 5-position.

Alternative Route via Bromination of 2,6-Dichlorobenzonitrile

  • Step 1: Regioselective Bromination
    • 2,6-Dichlorobenzonitrile is brominated using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid (H2SO4) at 25°C.
    • Optimal conditions: 1.07 equivalents of NBS, 10 equivalents of 96% H2SO4, 18 hours reaction time.
    • Yield: 75–80% isolated yield with 95–96% purity.
    • Side reactions such as over-bromination and nitrile hydration are minimized by controlling reagent equivalents and temperature.
Entry Brominating Agent Acid (equiv.) Temp (°C) Yield (%) Notes
7 NBS (1.07 eq.) 10 (96% H2SO4) 25 75–80 High purity, minimal side products
  • Step 2: Cyclization with Hydrazine
    • The brominated nitrile undergoes cyclization with hydrazine hydrate.
    • Solvent screening showed that isopropanol (IPA) and ethanol favor better selectivity toward the desired 7-bromo-4-chloro-1H-indazol-3-amine.
    • Reaction conditions: Mild heating (~60°C), 2 equivalents hydrazine hydrate, sodium acetate as a base.
    • Product ratio improved to ~70:30 (desired isomer to side product) in IPA.
    • The reaction avoids column chromatography, suitable for scale-up.
Solvent Temperature (°C) Hydrazine Equiv. Product Ratio (Desired:Side) Notes
NMP 60 2 ~50:50 Both chloro groups reactive
Ethanol 60 2 65:35 Improved selectivity
Isopropanol 60 2 70:30 Best selectivity

Mechanistic Insights and Optimization

  • The cyclization involves nucleophilic attack of hydrazine on the nitrile carbon, followed by ring closure to form the indazole core.
  • Regioselectivity in bromination and cyclization steps is critical to obtain the correct substitution pattern on the indazole ring.
  • Attempts to brominate the indazole after ring formation led to regioisomeric mixtures, making pre-functionalization of the benzonitrile preferable.
  • Organolithium reagents and borylation methods for post-cyclization functionalization were unsuccessful or gave complex mixtures, reinforcing the importance of the initial bromination step.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Hydrazine cyclization 5-Bromo-2-fluorobenzonitrile Hydrazine hydrate EtOH, 95–100°C, overnight 99.5 Simple, high yield, direct cyclization
Bromination + Cyclization 2,6-Dichlorobenzonitrile NBS, H2SO4; Hydrazine Bromination: 25°C, 18h; Cyclization: IPA, 60°C, 2 eq hydrazine 75–80 (bromination), 38–45 (overall) Regioselective, scalable, economical

Research Findings and Industrial Relevance

  • The bromination of 2,6-dichlorobenzonitrile using NBS under acidic conditions provides a safer and more practical alternative to bromination with elemental bromine, avoiding hazardous exothermic reactions.
  • The hydrazine-mediated cyclization is versatile and can be performed on a hundred-gram scale without chromatographic purification, making it suitable for industrial applications.
  • These methods have been demonstrated in the synthesis of related indazole derivatives used in pharmaceutical agents such as Lenacapavir, indicating their robustness and scalability.
  • The overall synthetic route combining regioselective bromination and hydrazine cyclization balances yield, selectivity, safety, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-methanehydrazonoyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can result in a variety of substituted indazole derivatives .

Scientific Research Applications

5-methanehydrazonoyl-1H-indazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methanehydrazonoyl-1H-indazol-3-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit members of the Bcl2 family and the p53/MDM2 pathway, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-methanehydrazonoyl-1H-indazol-3-amine with structurally related indazol-3-amine derivatives, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison of Indazol-3-amine Derivatives

Compound Name Molecular Formula Molecular Weight Substituent (Position 5) Synthesis Method Key Properties/Applications References
5-Phenyl-1H-indazol-3-amine C13H11N3 209.25 Phenyl Cyclocondensation of carboxaldehydes [^1] Kinase inhibition; high lipophilicity
5-Bromo-1H-indazol-3-amine C7H6BrN3 212.05 Bromo Commercial synthesis (Chongqing Chemdad) Intermediate in cross-coupling reactions
3-Iodo-6-methyl-2H-indazol-5-amine C8H8IN3 273.07 Iodo, Methyl Unspecified (handling precautions noted) Potential radiopharmaceutical applications
This compound* C8H9N5 191.19 Methanehydrazonoyl Hypothetical: Hydrazone coupling [^2] Chelation, catalytic, or antitumor roles N/A

*Hypothetical data inferred from structural analogs.

Key Comparative Insights:

The iodo derivative’s safety data highlight stringent handling requirements due to iodine’s volatility and toxicity . Aryl Groups (Phenyl): The phenyl group in 5-phenyl-1H-indazol-3-amine contributes to increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This compound’s planar structure is conducive to π-π stacking in kinase binding pockets . Hydrazonoyl Group: The methanehydrazonoyl moiety in the target compound introduces a hydrazone linkage, which is redox-active and capable of metal chelation. This feature is underexplored in the provided evidence but is relevant in catalysis or metalloenzyme inhibition.

Synthesis Complexity: Halogenated derivatives (e.g., 5-bromo) are commercially synthesized, suggesting standardized protocols . Aryl-substituted indazoles (e.g., 5-phenyl) require cyclocondensation of carboxaldehydes with amines, as seen in .

Biological and Chemical Applications: 5-Phenyl-1H-indazol-3-amine: Potential kinase inhibitor due to structural mimicry of ATP-binding sites . 5-Bromo-1H-indazol-3-amine: Serves as a versatile intermediate for synthesizing biaryl structures via palladium-catalyzed coupling . Methanehydrazonoyl Derivative: Hypothesized to exhibit unique reactivity in chelation-driven applications, such as metal-organic frameworks (MOFs) or antitumor agents targeting metal-dependent enzymes.

Biological Activity

5-methanehydrazonoyl-1H-indazol-3-amine (CAS No. 1312142-38-3) is a compound belonging to the indazole family, characterized by its unique molecular structure and potential biological activities. This compound has gained attention in medicinal chemistry due to its interactions with various biological targets, particularly in cancer research.

Chemical Structure and Properties

  • Molecular Formula : C8H9N5
  • Molecular Weight : 177.19 g/mol
  • Structure : The compound features a bicyclic indazole structure, which is known for its diverse biological activities.

The primary mechanism of action for this compound involves its interaction with the Tyrosine-protein kinase JAK2 . This interaction can lead to modulation of the JAK-STAT signaling pathway, which is crucial in regulating cell growth, differentiation, and apoptosis.

Key Interactions:

  • Enzyme Inhibition : This compound has been shown to inhibit specific kinases, altering their activity and impacting downstream signaling pathways.
  • Cellular Effects : It influences cellular processes such as proliferation and apoptosis by modulating pathways like the MAPK pathway.

Biological Activity

Research indicates that 5-methanehydrazonoyl-1H-indazol-3-amines exhibit significant biological activities, particularly as potential anticancer agents. Laboratory studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines.

Case Studies:

  • In Vitro Studies : In studies involving different cancer cell lines, this compound exhibited selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in malignant cells.
  • In Vivo Studies : Animal model experiments have shown that at therapeutic doses, it can significantly reduce tumor size and improve survival rates compared to control groups.

The compound's biochemical properties include:

  • Enzyme Interaction : It interacts with various enzymes, leading to changes in metabolic pathways.
  • Stability : Stability studies indicate that the compound remains effective under specific conditions but may degrade under extreme pH or temperature variations.

Dosage and Efficacy

The efficacy of this compound varies with dosage:

  • Low Doses : Show therapeutic effects with minimal side effects.
  • High Doses : May lead to increased toxicity and adverse effects on normal cells.

Transport and Distribution

The transport mechanisms for this compound involve active transport through specific cellular transporters, allowing it to reach target tissues effectively. Its distribution within the body is influenced by its affinity for various binding proteins.

Comparative Analysis

Compound NameSimilarityUnique Feature
1H-indazole-3-amineSimilar structureDifferent biological activity profile
5-phenyl-1H-indazol-3-amineRelated indazole derivativeDistinct substitution pattern affecting activity

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-methanehydrazonoyl-1H-indazol-3-amine with high purity?

Methodological Answer:
The synthesis of this compound can be optimized using a multi-step approach involving:

  • Condensation reactions : Utilize hydrazonoyl chloride intermediates with indazole precursors under reflux in acetic acid, as demonstrated in analogous indole-thiazole syntheses .
  • Microwave-assisted synthesis : For time-efficient and eco-friendly imine formation, as seen in green methods for pyridinyl-triazole derivatives .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures high purity. Monitor progress via TLC and HPLC (C18 column, acetonitrile/water mobile phase).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR (DMSO-d6d_6) to confirm the hydrazonoyl moiety (δ 8.5–9.5 ppm for NH protons) and indazole aromatic protons (δ 7.0–8.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion peaks and fragmentation patterns.
  • FT-IR : Identify characteristic bands for N-H stretching (3200–3400 cm1^{-1}) and C=N bonds (1600–1650 cm1^{-1}) .

Advanced: How can contradictions in crystallographic data for this compound be resolved during structure refinement?

Methodological Answer:

  • Software tools : Use SHELXL for small-molecule refinement to handle anisotropic displacement parameters and twinning. Cross-validate results with WinGX/ORTEP for graphical representation and geometry analysis .
  • Data validation : Apply R-factor convergence tests and check for outliers using the CCDC validation toolkit. Address thermal motion discrepancies by refining occupancy factors or modeling disorder .
  • Contingency plans : If data conflicts persist (e.g., bond length deviations > 0.02 Å), re-examine diffraction data collection (e.g., crystal quality, temperature stability) .

Advanced: What computational strategies predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., monoamine oxidases or cholinesterases) based on pharmacophore alignment from indazole derivatives .
  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to compute frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability in aqueous or lipid bilayer environments .

Advanced: How should researchers design experiments to evaluate the compound’s bioactivity while minimizing artifacts?

Methodological Answer:

  • In vitro assays : Prioritize enzyme inhibition studies (e.g., IC50_{50} determination for kinases or oxidases) using fluorogenic substrates. Include positive controls (e.g., ASS234 for cholinesterase inhibition) and validate with dose-response curves .
  • Cell-based assays : Use HEK293 or SH-SY5Y cells for cytotoxicity profiling (MTT assay) with ROS scavengers (e.g., NAC) to distinguish specific activity from oxidative stress artifacts .
  • Triangulation : Combine quantitative data (e.g., IC50_{50}) with qualitative observations (e.g., confocal imaging of cellular uptake) to strengthen conclusions .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

  • Storage conditions : Keep in amber vials under argon at –20°C to prevent photodegradation and oxidation.
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrazine byproducts) can be identified via LC-MS .

Advanced: How can researchers address low yields in the final synthetic step of this compound?

Methodological Answer:

  • Reaction optimization : Screen catalysts (e.g., Pd/C for hydrogenation) or solvents (DMF vs. THF) using DoE (Design of Experiments) to identify critical parameters .
  • Byproduct analysis : Use 1^1H NMR to detect side products (e.g., dimerization) and adjust stoichiometry or reaction time.
  • Alternative routes : Explore microwave-assisted cyclization or flow chemistry for improved efficiency, as seen in triazole syntheses .

Advanced: What strategies validate the compound’s mechanism of action in complex biological matrices?

Methodological Answer:

  • Pull-down assays : Use biotinylated probes or photoaffinity labeling to isolate target proteins from lysates, followed by LC-MS/MS identification .
  • Kinetic isotope effects : Compare kcat/Kmk_{\text{cat}}/K_m with deuterated substrates to confirm rate-limiting steps in enzymatic assays .
  • CRISPR knockout models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methanehydrazonoyl-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-methanehydrazonoyl-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.